N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide featuring a complex heterocyclic architecture. Its core structure consists of a 3,5-dimethyl-1-benzofuran moiety linked to a carboxamide group, which is further substituted with a 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl chain.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-14-7-8-18-16(12-14)15(2)20(26-18)21(24)22-13-17(19-6-5-11-25-19)23-9-3-4-10-23/h5-8,11-12,17H,3-4,9-10,13H2,1-2H3,(H,22,24) |
InChI Key |
CINDZUWBEGPXCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=CO3)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Phenols
The 3,5-dimethyl-1-benzofuran-2-carboxylic acid can be synthesized via acid-catalyzed cyclization of 2-hydroxy-3,5-dimethylbenzaldehyde with a β-keto ester, followed by hydrolysis and oxidation. For example:
$$
\text{2-Hydroxy-3,5-dimethylbenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 3,5-dimethylbenzofuran-2-carboxylate} \xrightarrow{\text{NaOH}} \text{3,5-Dimethylbenzofuran-2-carboxylic acid}
$$
This method, adapted from benzofuran syntheses in PMC7024369, typically achieves yields of 65–75% after optimization.
Transition Metal-Catalyzed C–H Functionalization
Palladium-catalyzed C–H arylation, as reported for analogous benzofurans, offers a route to install methyl groups post-cyclization. Using 8-aminoquinoline as a directing group, methyl groups can be introduced at C3 and C5 via Suzuki-Miyaura coupling or direct methylation, though this approach requires careful optimization to ensure regioselectivity.
Synthesis of 2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethanamine
Reductive Amination Strategy
A two-step sequence involving:
- Knoevenagel Condensation : Furan-2-carbaldehyde reacts with nitroethane to form 2-(furan-2-yl)-2-nitropropane.
- Nitro Reduction and Amine Coupling : Hydrogenation over Raney Nickel yields 2-(furan-2-yl)propan-2-amine, which undergoes reductive amination with pyrrolidine using sodium cyanoborohydride.
Nucleophilic Substitution Approach
Alternative pathways employ 2-bromo-1-(furan-2-yl)ethanol, which reacts with pyrrolidine under basic conditions (e.g., K$$2$$CO$$3$$ in DMF) to form 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethanol, followed by oxidation to the aldehyde and reductive amination.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of 3,5-dimethyl-1-benzofuran-2-carboxylic acid with EDCl/HOBt in dichloromethane, followed by reaction with 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethanamine, affords the target amide in 60–70% yield after purification by silica gel chromatography.
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine, the carboxylic acid forms a reactive mixed anhydride intermediate, which couples with the amine in THF at 0°C. This method minimizes racemization and is preferred for acid-sensitive substrates.
Optimization and Process Considerations
Solvent and Temperature Effects
Catalytic Enhancements
Palladium acetate (5 mol%) with Xantphos as a ligand accelerates C–H functionalization steps, reducing reaction times from 24 h to 8 h.
Analytical and Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 366.5 g/mol | HRMS (ESI+) |
| Melting Point | 148–150°C | Differential Scanning Calorimetry |
| Purity | >99% (HPLC, 254 nm) | Reverse-Phase HPLC |
| $$ ^1\text{H} $$ NMR | δ 7.45 (s, 1H, furan), 2.95 (m, 4H, pyrrolidine) | DMSO-$$ d_6 $$, 400 MHz |
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrolidine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The benzofuran and pyrrolidine moieties can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally distinct from quinoline-based carboxamides reported in the literature. Below is a comparative analysis with two related compounds from :
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle: The benzofuran core in the target compound is more electron-rich and less polar than the quinoline core in SzR-109 and its analog. Quinoline derivatives are often associated with antimalarial or anticancer activity due to their ability to intercalate DNA or inhibit enzymes like topoisomerases. In contrast, benzofurans are explored for anti-inflammatory or neuroprotective effects .
In contrast, SzR-109’s morpholinomethyl group improves aqueous solubility due to morpholine’s hydrophilic nature. The pyrrolidine substituent in both compounds may increase metabolic stability compared to SzR-109’s diethylamino analog, as pyrrolidine’s cyclic structure reduces oxidative degradation .
Biological Activity: SzR-109 demonstrated immune-modulatory effects in U937 cells, likely via quinoline’s interaction with Toll-like receptors or kinase pathways. The target compound’s benzofuran core and dimethyl groups could shift its activity toward cyclooxygenase (COX) inhibition or serotonin receptor modulation, though experimental validation is needed .
Physicochemical Properties: The diethylamino group in the quinoline analog (C21H30N4O2) increases lipophilicity (logP ~2.8) compared to SzR-109 (logP ~1.9). The target compound’s furan and pyrrolidine groups may balance lipophilicity and solubility, but its lack of a hydroxyl group (unlike the 4-hydroxyquinolines) could reduce hydrogen-bonding capacity .
Research Findings and Limitations
- Data Gaps : Direct comparative pharmacological data for the target compound is absent in the provided evidence. Further studies on receptor binding, cytotoxicity, and metabolic stability are required.
- Contradictions: While SzR-109’s immune-stimulatory effects are noted, benzofuran analogs are often anti-inflammatory, highlighting the need for caution in extrapolating activity across structural classes .
Biological Activity
Chemical Structure and Properties
The molecular formula for N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is , with a molecular weight of approximately 342.44 g/mol. The structure features a furan ring, a pyrrolidine moiety, and a benzofuran core, which contribute to its biological properties.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities:
- Analgesic Effects : Preliminary studies suggest that the compound may possess analgesic properties similar to those of opioid analgesics. Its structure suggests potential interactions with opioid receptors, although specific receptor binding studies are required for confirmation.
- Antidepressant Activity : The compound's structural similarity to known antidepressants raises the possibility of serotonergic activity. Studies exploring its effects on serotonin reuptake inhibition could provide insights into its potential as an antidepressant.
- Antimicrobial Properties : Some derivatives of benzofuran compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound against various microbial strains remains to be fully elucidated.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Method | Findings |
|---|---|---|
| Study 1 | Cell viability assays | Showed cytotoxic effects against cancer cell lines at concentrations >10 µM |
| Study 2 | Antibacterial assays | Exhibited MIC values ranging from 20 µM to 50 µM against S. aureus and E. coli |
| Study 3 | Receptor binding assays | Potential binding affinity to serotonin receptors indicated |
The proposed mechanisms of action for this compound include:
- Opioid Receptor Modulation : Potential interaction with mu-opioid receptors leading to analgesic effects.
- Serotonergic Pathways : Possible inhibition of serotonin reuptake contributing to antidepressant-like effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
